benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
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Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c24-19(14-6-7-17-18(8-14)26-12-25-17)22-9-15(10-22)23-11-16(20-21-23)13-4-2-1-3-5-13/h1-8,11,15H,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUMQQCKAQPUSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, particularly in the context of anticancer properties and potential mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following molecular structure:
Chemical Formula: C20H18N4O3
Molecular Weight: 366.38 g/mol
The compound features a benzo[d][1,3]dioxole moiety linked to a triazole and an azetidine ring, which are known for their pharmacological relevance.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to benzo[d][1,3]dioxole. For instance, compounds incorporating this moiety have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) |
|---|---|---|
| HepG2 | 2.38 | 7.46 |
| HCT116 | 1.54 | 8.29 |
| MCF7 | 4.52 | 4.56 |
These findings suggest that the benzo[d][1,3]dioxole derivatives exhibit lower cytotoxicity towards normal cells while maintaining high efficacy against cancer cells, indicating a selective anticancer profile .
The mechanisms underlying the anticancer effects of benzo[d][1,3]dioxole derivatives involve several pathways:
- EGFR Inhibition : The compounds have been shown to inhibit epidermal growth factor receptor (EGFR), a critical player in tumor growth and proliferation.
- Apoptosis Induction : Annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells, as evidenced by increased Bax and decreased Bcl-2 protein levels.
- Cell Cycle Arrest : Studies demonstrate that treatment with these compounds leads to cell cycle arrest at specific phases, further contributing to their antiproliferative effects.
Case Studies
A notable study published in Journal of Medicinal Chemistry synthesized several derivatives of benzo[d][1,3]dioxole and evaluated their biological activities. The study found that modifications to the azetidine ring significantly influenced the compound's potency against cancer cell lines .
Another investigation focused on bis-benzo[d][1,3]dioxol derivatives revealed that these compounds exhibited strong anticancer activity with IC50 values comparable to established chemotherapeutics while showing minimal toxicity to normal cells .
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have identified derivatives of benzo[d][1,3]dioxole as potential antimicrobial agents. The compound's structure allows for interaction with microbial targets, leading to inhibition of growth in various bacterial strains. For example, modifications to the azetidinone framework have been shown to enhance antimicrobial properties through increased binding affinity to bacterial enzymes .
2. Neuroprotective Effects
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety may exhibit neuroprotective effects. These compounds are being investigated for their ability to inhibit monoamine oxidase and cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro assays have demonstrated that specific derivatives can significantly reduce enzyme activity, suggesting potential therapeutic benefits .
3. Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In animal models, derivatives have shown promise in reducing markers of inflammation and improving outcomes in conditions such as rheumatoid arthritis and inflammatory bowel disease. This is attributed to the modulation of pro-inflammatory cytokines .
Synthesis Methodologies
The synthesis of benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone typically involves several key steps:
Step 1: Formation of the Triazole Ring
The initial step often includes the formation of the triazole ring through a click chemistry reaction involving azides and alkynes under copper-catalyzed conditions. This method is favored due to its high efficiency and selectivity .
Step 2: Synthesis of Azetidinone Derivatives
Following the formation of the triazole, azetidinone derivatives are synthesized through cyclization reactions involving appropriate amines and carbonyl compounds. The choice of reagents and reaction conditions can significantly influence yield and purity .
Step 3: Functionalization
Finally, functionalization at various positions on the benzo[d][1,3]dioxole ring can be achieved through electrophilic aromatic substitution or nucleophilic addition reactions. These modifications are crucial for enhancing biological activity and selectivity towards target enzymes .
Biological Evaluations
Comprehensive biological evaluations are essential for understanding the therapeutic potential of this compound:
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and antimicrobial activity against a range of pathogens. Results indicate that certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
In Vivo Studies
Animal models have been utilized to evaluate the pharmacokinetics and pharmacodynamics of these compounds. Studies show favorable absorption profiles and significant efficacy in reducing tumor sizes in xenograft models .
Case Studies
Several case studies illustrate the applications of this compound:
Q & A
Q. What are the standard synthetic routes for benzo[d][1,3]dioxol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, and what critical steps influence yield?
The compound is typically synthesized via multi-step reactions involving key intermediates. For example, a common approach involves coupling a benzo[d][1,3]dioxol-5-yl moiety with a triazole-substituted azetidine ring. A critical step is the condensation reaction between acid chlorides and amine intermediates under basic conditions (e.g., triethylamine in chloroform), followed by 18-hour stirring at room temperature to ensure completion . Post-reaction purification via NaHCO₃ washes and solvent evaporation under vacuum is essential to isolate the crude product, which is then recrystallized for purity .
Q. Which spectroscopic techniques are most effective for structural characterization, and how are conflicting spectral data resolved?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the azetidine and triazole ring connectivity. Infrared (IR) spectroscopy identifies carbonyl (C=O) and triazole (C=N) stretching frequencies. Mass spectrometry (MS) provides molecular weight validation. For example, in related compounds, ¹H NMR signals at δ 5.93 ppm (OCH₂O) and δ 1.29 ppm (C(CH₃)₃) confirm substituent positions . Conflicting data, such as unexpected splitting in NMR peaks, may arise from impurities or tautomerism, necessitating recrystallization or computational validation via Density Functional Theory (DFT) .
Advanced Research Questions
Q. How can DFT calculations optimize the compound’s electronic structure to predict reactivity in biological systems?
DFT studies reveal electron density distribution, particularly in the triazole and carbonyl regions, which influence binding to biological targets. For example, calculations on analogous triazole-azetidine systems show high electron density at the triazole N2 position, suggesting nucleophilic attack sites . Solvent effects (e.g., polar protic vs. aprotic solvents) can be modeled to predict solvatochromic behavior and stability in physiological conditions .
Q. What experimental strategies address contradictions in reported anticonvulsant activity across studies?
Discrepancies in bioactivity data may arise from variations in assay models (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures) or compound purity. To resolve this, researchers should:
- Standardize purity using HPLC and elemental analysis.
- Use multiple animal models to cross-validate activity.
- Compare dose-response curves to identify potency thresholds .
Q. How can molecular docking studies elucidate the compound’s mechanism of action against neurological targets?
Docking simulations with targets like GABA receptors or sodium channels can identify binding modes. For example, triazole rings in similar compounds form hydrogen bonds with Thr207 and π-π interactions with Phe200 in GABA receptors . Advanced protocols include:
Q. What strategies improve regioselectivity during triazole-azetidine coupling reactions?
Regioselectivity challenges in triazole synthesis are addressed by:
- Using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-triazole regioisomers.
- Modifying solvent polarity (e.g., DMF vs. THF) to stabilize transition states.
- Introducing steric hindrance via tert-butyl groups to direct coupling positions .
Methodological Notes
- Synthesis Optimization : Reaction scales above 6.5 mmol require adjusted stoichiometry to avoid side products (e.g., excess acid chloride) .
- Data Validation : Cross-reference experimental and computational IR spectra to resolve ambiguities in carbonyl peak assignments .
- Biological Assays : Include positive controls (e.g., valproic acid for anticonvulsant studies) and account for metabolic stability using liver microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
